1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, providing enhanced solubility, membrane permeability, and metabolic stability .
Preparation Methods
The synthesis of 1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with [1.1.1]propellane, a highly strained and reactive molecule.
Addition Reaction: The [1.1.1]propellane undergoes an addition reaction with 2-ethylphenyl iodide in the presence of a suitable catalyst, such as a palladium complex.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial production methods for such compounds are still under development, focusing on scalability and cost-effectiveness. Recent advancements in flow chemistry and photoredox catalysis have shown promise for large-scale synthesis .
Chemical Reactions Analysis
1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones.
Cross-Coupling Reactions: The iodine atom allows for cross-coupling reactions, such as Suzuki or Heck reactions, to introduce various substituents.
Major products formed from these reactions depend on the reagents and conditions used. For example, using a Grignard reagent can yield a new carbon-carbon bond, while oxidation might produce a ketone or alcohol.
Scientific Research Applications
1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable bioisostere for drug design, potentially improving the pharmacokinetic properties of drug candidates.
Materials Science: Bicyclo[1.1.1]pentane derivatives are used in the development of new materials, such as liquid crystals and molecular rotors.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: Its stability and reactivity make it suitable for various industrial applications, including the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane depends on its application. In medicinal chemistry, it acts as a bioisostere, mimicking the geometry and electronic properties of para-substituted benzene rings. This can enhance the solubility, membrane permeability, and metabolic stability of drug candidates . The molecular targets and pathways involved vary depending on the specific application and the functional groups attached to the bicyclo[1.1.1]pentane scaffold .
Comparison with Similar Compounds
1-(2-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-(2-Methylphenyl)-3-iodobicyclo[1.1.1]pentane: Similar in structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
1-(2-Ethylphenyl)-3-bromobicyclo[1.1.1]pentane: The bromine atom can be used for different types of reactions compared to iodine, such as different cross-coupling reactions.
1-(2-Ethylphenyl)-3-chlorobicyclo[1.1.1]pentane: Chlorine provides different reactivity and stability compared to iodine.
The uniqueness of this compound lies in its iodine atom, which allows for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
1-(2-ethylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15I/c1-2-10-5-3-4-6-11(10)12-7-13(14,8-12)9-12/h3-6H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOBLGXKQXZFBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C23CC(C2)(C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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